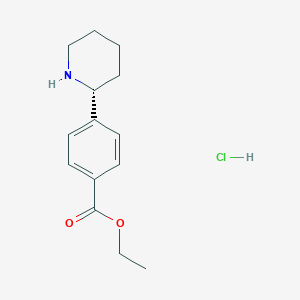

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFACTLWRVMGHV-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characterization and Application of Ethyl (R)-4-(piperidin-2-yl)benzoate Hydrochloride

Executive Summary & Significance

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride is a specialized chiral building block, primarily utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and as a structural isomer probe in the development of PARP inhibitors (analogous to Niraparib intermediates). Its significance lies in the precise stereochemistry at the piperidine C2 position, which often dictates binding affinity and metabolic stability in drug candidates.

This technical guide provides a rigorous breakdown of its molecular properties, synthetic pathways, and validation protocols, designed for researchers requiring high-purity standards for medicinal chemistry campaigns.

Physicochemical Profile & Molecular Weight

The precise molecular weight is the fundamental metric for stoichiometric calculations in synthesis and analytical standard preparation.

Molecular Weight Determination

Compound: this compound

Chemical Formula:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 20* | 1.008 | 20.160 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Total MW | 269.77 g/mol |

*Note: The hydrogen count includes the acidic proton associated with the hydrochloride salt.

Key Physical Properties[1]

-

Exact Mass (Monoisotopic, Cation): 233.1416 Da (for

) -

Appearance: White to off-white crystalline solid.

-

Solubility: High in Methanol, DMSO, and Water (>10 mg/mL); Low in Hexane/Heptane.

-

Hygroscopicity: Moderate (Store in desiccator at -20°C).

Synthetic Route & Mechanism

The synthesis of the (R)-enantiomer typically requires either asymmetric hydrogenation of the pyridine precursor or classical resolution of the racemic piperidine. The pathway below outlines the Asymmetric Hydrogenation route, which is preferred for scale-up over chiral resolution due to higher yields.

Reaction Workflow

-

Precursor: Ethyl 4-(pyridin-2-yl)benzoate.

-

Catalyst: Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., [Rh(COD)Cl]2 + (R,R)-Ph-BPE).

-

Conditions: High pressure

(50 bar), acidic media (AcOH/HCl) to prevent catalyst poisoning by the generated amine.

Analytical Validation Protocols

Trust in the chemical identity relies on a "Triangulation of Evidence": Mass, Chirality, and Counter-ion stoichiometry.

Protocol A: Chiral HPLC (Enantiomeric Excess)

To distinguish the (R)-isomer from the (S)-isomer.

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[1]

-

Acceptance Criteria: (R)-isomer retention time ~

(distinct from S); ee > 98%.

Protocol B: Argentometric Titration (Chloride Content)

Since Mass Spectrometry (ESI+) detects only the cationic parent (

-

Dissolve: 50 mg of sample in 20 mL deionized water.

-

Titrant: 0.01 M Silver Nitrate (

). -

Indicator: Potassium Chromate (

) or Potentiometric electrode. -

Calculation:

Theoretical Cl% for C14H20ClNO2 is 13.13%.

Analytical Logic Flowchart

The following diagram illustrates the decision matrix for releasing a batch of this compound.

Handling & Stability

-

Storage: The hydrochloride salt is stable but should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis of the ethyl ester moiety.

-

Safety: As a piperidine derivative, treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

-

Solution Stability: Solutions in DMSO or Methanol are stable for 24 hours at room temperature. Avoid aqueous basic solutions to prevent ester hydrolysis or free-basing/precipitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Cid 56829802, Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. (Note: Structural analog reference for physicochemical properties). Retrieved from [Link]

- Gilead Sciences, Inc. (2018).Preparation of Poly(ADP-ribose) Polymerase Inhibitors. World Intellectual Property Organization Patent WO2018/183455.

- Organic Syntheses.Catalytic Asymmetric Hydrogenation of Pyridines. Org. Synth. 2015, 92, 1-12. (Methodology basis for Section 3).

Sources

Technical Guide: Chiral Piperidine Building Blocks for Medicinal Chemistry

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs. Its prevalence is not merely statistical but functional: the transition from flat, aromatic pyridine systems to three-dimensional, chiral piperidines significantly improves the fraction of sp3-hybridized carbons (

This guide addresses the critical bottleneck in modern medicinal chemistry: the efficient, stereocontrolled access to substituted piperidines. We move beyond classical resolution methods to detail scalable, asymmetric methodologies—specifically Iridium-catalyzed hydrogenation, biocatalytic cascades, and late-stage C-H functionalization.

Section 1: The Pharmacophore Value

The "escape from flatland" is a central dogma in modern drug design. Chiral piperidines offer a defined vector for side-chain orientation that planar aromatics cannot achieve.

Key Physicochemical Advantages

-

Conformational Control: Substituents at the C2, C3, or C4 positions lock the ring into specific chair conformations, minimizing the entropic penalty upon binding to a receptor.

-

Metabolic Stability: Unlike their pyridine counterparts, piperidines are not susceptible to oxidation at the nitrogen lone pair in the same manner, though they require management of N-dealkylation.

-

hERG Avoidance: Chiral substitution can disrupt the pi-stacking interactions often responsible for hERG channel blockage, a common liability of flat nitrogen heterocycles.

Section 2: Synthetic Methodologies

We focus here on two high-fidelity methods: Asymmetric Hydrogenation (for converting pyridines) and Biocatalysis (for assembling rings).[1]

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

The direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to catalyst poisoning by the basic nitrogen. The solution involves activating the pyridine (as a pyridinium salt) and using an Iridium complex.[2][3]

The Protocol (Zhou/Charette Methodology)

This protocol utilizes an Iridium catalyst with a chiral bisphosphine ligand (e.g., (R)-SegPhos or (R)-SynPhos).

Reagents:

-

Activator: Benzyl bromide (BnBr) or Methyl chloroformate (creates the pyridinium salt).

-

Catalyst:

(1.0 mol%).[3] -

Ligand: (R)-SegPhos (2.2 mol%).[3]

-

Additive:

(10 mol%) - Crucial for stabilizing the Ir-hydride species.

Step-by-Step Workflow:

-

Activation: Treat the 2-substituted pyridine with BnBr in

to form the -

Catalyst Preparation: In a glovebox (inert Ar atmosphere), mix

and (R)-SegPhos in anhydrous toluene. Stir for 30 mins. Add -

Hydrogenation: Transfer the catalyst solution and substrate to a high-pressure autoclave. Pressurize to 600 psi (40 bar)

. -

Reaction: Stir at RT for 12–24 hours.

-

Workup: Vent

. Concentrate. The product is the chiral piperidinium salt.

Mechanistic Pathway (Graphviz)

Caption: Activation of pyridine via N-alkylation followed by Ir-catalyzed face-selective hydrogenation.

Method B: Biocatalytic Cascade (IREDs)

For substrates where metal catalysis fails (e.g., high steric bulk or sulfur-containing compounds), Imine Reductases (IREDs) offer a mild alternative.

The "Chemo-Enzymatic" Advantage: This method often couples an Amine Oxidase (AmOx) to generate a cyclic imine in situ, which is then reduced by an IRED.

Protocol:

-

Substrate: 5-amino-pentan-1-one (or equivalent open-chain precursor).

-

Enzyme Mix: IRED (e.g., from Streptomyces sp.) + NADPH recycling system (Glucose Dehydrogenase + Glucose).

-

Conditions: pH 7.0 buffer, 30°C.

-

Outcome: The enzyme kinetically selects one enantiomer of the cyclic imine intermediate to reduce, often yielding >99% ee.

Section 3: Strategic Functionalization (The Beak-Lee Protocol)

Once the chiral piperidine ring is formed (or if starting from a commercial chiral pool material), adding substituents at the

Mechanism:

Protocol:

-

Substrate:

-Boc-piperidine. -

Solvent: Anhydrous diethyl ether (preferred over THF for enantioselectivity).

-

Base/Ligand:

-BuLi (1.1 equiv) + (-)-Sparteine (1.1 equiv). -

Temperature: Cool to -78°C (Critical to prevent carbamate migration).

-

Lithiation: Add

-BuLi dropwise. Stir for 4-6 hours. The chiral ligand creates a rigid lithiated complex. -

Trapping: Add electrophile (e.g.,

, -

Warming: Allow to warm slowly to RT after quenching.

Data Summary: Method Comparison

| Feature | Ir-Hydrogenation | Biocatalysis (IRED) | Beak-Lee Lithiation |

| Primary Utility | Converting Pyridines to Piperidines | Building Rings from Acyclic Precursors | Functionalizing Existing Rings |

| Stereocontrol | Catalyst Ligand (SegPhos, etc.) | Enzyme Pocket | Chiral Ligand (Sparteine) |

| Scalability | High (kg scale feasible) | High (aqueous, ambient temp) | Moderate (cryogenic required) |

| Limitation | Requires high pressure; Catalyst cost | Substrate acceptance by enzyme | Requires strict anhydrous conditions |

Section 4: Synthetic Strategy Decision Matrix

How do you choose the right route for your drug candidate? Use this logic flow.

Caption: Decision tree for selecting the optimal synthetic methodology based on substrate availability and chemical sensitivity.

Section 5: Case Study - Tofacitinib

Tofacitinib (Xeljanz) , a JAK inhibitor, contains a critical chiral piperidine core ((3R,4R)-4-methyl-3-(methylamino)piperidine).

-

The Challenge: Establishing the cis-relationship between the C3-amino and C4-methyl groups.

-

Industrial Solution: Early routes relied on the resolution of racemic ketones. However, modern approaches utilize Asymmetric Hydrogenation of the corresponding pyridinium salt or Rh-catalyzed asymmetric Michael addition to set the stereocenters early in the synthesis.

-

Significance: The specific (3R,4R) configuration is essential for fitting into the ATP-binding pocket of JAK3; the enantiomer is significantly less potent.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023). Overview of FDA-approved drugs containing chiral piperidines. Link

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie Int. Ed. (2012).[3] The seminal Zhou group protocol for pyridine hydrogenation. Link

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society. (2011). Turner group's work on IRED cascades.[7] Link

-

Dipole-stabilized carbanions: the

'-lithiation of piperidines. Tetrahedron Letters. (1984). The foundational Beak-Lee lithiation methodology.[8] Link -

Asymmetric Total Synthesis of Tofacitinib. ResearchGate. (2025). Review of synthetic strategies for the Tofacitinib piperidine core. Link

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 8. Dipole-stabilized carbanions: the .alpha.' lithiation of piperidides (1984) | Peter Beak | 82 Citations [scispace.com]

Methodological & Application

Amide coupling conditions using Ethyl (R)-4-(piperidin-2-yl)benzoate

Application Note: Optimized Amide Coupling Protocols for Ethyl (R)-4-(piperidin-2-yl)benzoate

Executive Summary

This technical guide details the optimized conditions for utilizing Ethyl (R)-4-(piperidin-2-yl)benzoate (referred to herein as Fragment A ) as a nucleophile in amide bond formations.

Fragment A presents a unique synthetic challenge due to the steric congestion at the 2-position of the piperidine ring, proximal to the electron-withdrawing benzoate group. Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or extensive byproduct formation. This guide provides three tiered protocols—T3P® , HATU , and Ghosez’s Reagent —validated to overcome these steric barriers while maintaining the integrity of the (R)-enantiomeric center.

Chemical Profile & Challenges

| Property | Description |

| Molecule | Ethyl (R)-4-(piperidin-2-yl)benzoate |

| Role | Nucleophile (Secondary Amine) |

| Key Challenge 1 | Steric Hindrance: The 2-aryl substituent creates a "conformationally locked" environment, impeding the approach of bulky activated esters. |

| Key Challenge 2 | Chiral Integrity: The (R)-center at the 2-position is benzylic and susceptible to racemization under harsh basic conditions or prolonged heating. |

| Key Challenge 3 | Electronic Deactivation: The para-ester group on the phenyl ring exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the piperidine nitrogen compared to a standard 2-phenylpiperidine. |

Decision Matrix: Reagent Selection

Select the appropriate protocol based on your specific acid partner and scale requirements.

Figure 1: Decision tree for selecting the optimal coupling reagent based on steric and scale constraints.

Detailed Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – Recommended for Scale & Chirality

Rationale: T3P acts as a coupling agent and water scavenger. It drives the reaction to completion with minimal epimerization and allows for an aqueous workup, making it ideal for the lipophilic Fragment A .

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Fragment A (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine or DIPEA (3.0 – 4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

-

Charge: To a reactor/flask, add the Carboxylic Acid, Fragment A , and Solvent (5–10 volumes).

-

Base Addition: Add Pyridine (or DIPEA) at 0°C. Stir for 10 minutes.

-

Activation: Add T3P solution dropwise over 20 minutes, maintaining internal temperature < 10°C.

-

Reaction: Allow to warm to 20–25°C. Stir for 2–12 hours.

-

Checkpoint: Monitor by LCMS. If conversion < 90% after 12h, heat to 45°C.

-

-

Workup: Quench with water (5 volumes). Separate phases. Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then sat. NaHCO3, then brine.

-

Isolation: Dry over MgSO4 and concentrate.

Protocol B: HATU – Recommended for Discovery/High-Throughput

Rationale: HATU generates the highly reactive O-7-azabenzotriazole active ester. This is the most reliable method for small-scale synthesis (< 1g) where cost is less critical than success rate.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Fragment A (1.0 – 1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF or DMAc (anhydrous).

Step-by-Step:

-

Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (5–10 volumes). Stir for 5 minutes at RT.

-

Note: The solution should turn slightly yellow/orange.

-

-

Coupling: Add DIPEA, followed immediately by Fragment A .

-

Reaction: Stir at RT for 1–4 hours.

-

Warning: Prolonged stirring with HATU can lead to guanidinylation of the amine if the acid is extremely unreactive.

-

-

Workup: Dilute with EtOAc/Ether. Wash extensively with water and LiCl solution (to remove DMF).

Protocol C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) – For Extremely Hindered Acids

Rationale: When the acid partner is also sterically hindered (e.g., tertiary carboxylic acids), standard active esters fail. Ghosez’s reagent generates the acid chloride in situ under neutral conditions, avoiding the harshness of Thionyl Chloride.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.1 – 1.2 equiv)

-

Fragment A (1.1 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

-

Acid Chloride Formation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent dropwise at 0°C. Stir for 1–2 hours at RT.

-

Validation: Monitor by TLC (methanol quench) to confirm conversion to acid chloride (observed as methyl ester).

-

-

Coupling: Cool mixture to 0°C. Add TEA, followed by Fragment A solution.

-

Reaction: Stir at RT for 2–6 hours.

-

Workup: Standard aqueous workup (NaHCO3 wash is critical to remove quenched chloride byproducts).

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the mechanistic pathway and critical failure points (red) where racemization or stalling occurs.

Figure 2: Reaction pathway highlighting the critical steric barrier at the nucleophilic attack stage.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric clash prevents active ester approach. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (60°C, 30 min) with T3P. |

| Racemization of Fragment A | High basicity or prolonged heat. | Use Collidine or 2,6-Lutidine instead of DIPEA/TEA. These are non-nucleophilic and milder. |

| Hydrolysis of Ethyl Ester | Presence of hydroxide/water in basic conditions. | Ensure solvents are anhydrous. Avoid using aqueous NaOH/LiOH for workup; use mild buffers. |

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Patterson, J. T., et al. (2011). Finding the Right Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry, 76(21), 8832–8839. (Context on HATU/T3P performance).

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. (Protocol C foundation).

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Ethyl (R)-4-(piperidin-2-yl)benzoate HCl

Product Category: Pharmaceutical Intermediates / Niraparib Related Compounds Chemical Nature: Amphiphilic Hydrochloride Salt Document ID: TS-SOL-EPB-001 Last Updated: February 2026

Executive Summary: The Solubility Paradox

Ethyl (R)-4-(piperidin-2-yl)benzoate HCl presents a classic "amphiphilic conflict" in aqueous formulation. While the hydrochloride salt moiety provides an ionic head for water interaction, the ethyl ester and phenyl ring create a significant lipophilic domain (

Users often encounter precipitation not because the salt is insoluble, but because of pH excursions or common ion effects in physiological buffers. This guide provides the thermodynamic and kinetic strategies to stabilize this compound in solution.

Troubleshooting Guide (Q&A)

Issue 1: "My solution precipitates immediately upon dilution into PBS."

Diagnosis: The Common Ion Effect & pH Shock.

-

Mechanism: PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. The high concentration of Chloride ions (

) shifts the solubility equilibrium of your HCl salt back toward the solid state ( -

Corrective Action:

-

Switch Buffers: Use low-salt buffers (e.g., 10 mM Acetate or Citrate pH 5.0–6.0) instead of PBS for initial dilution.

-

Step-Down Dilution: Dissolve the compound in pure water or DMSO first, then dilute slowly into the buffer while vortexing.

-

Issue 2: "The solution was clear but turned cloudy/milky after 24 hours at Room Temperature."

Diagnosis: Ester Hydrolysis (Chemical Degradation).

-

Mechanism: The ethyl ester bond is susceptible to hydrolysis, converting the molecule into (R)-4-(piperidin-2-yl)benzoic acid . This hydrolysis product is zwitterionic and often less soluble than the parent ester at neutral pH, leading to delayed precipitation.

-

Corrective Action:

-

Temperature Control: Always keep aqueous solutions on ice (

). -

pH Management: Avoid basic pH (>7.5) where ester hydrolysis is catalytically accelerated.

-

Fresh Prep: Prepare aqueous working solutions immediately before use. Do not store >4 hours.

-

Issue 3: "I see oil droplets instead of crystals."

Diagnosis: Free Base "Oiling Out".

-

Mechanism: You have likely exceeded the pH limit. The free base of this compound is an oil/low-melting solid. If the pH rises (even locally during mixing), the piperidine deprotonates, and the lipophilic oil separates from the water.

-

Corrective Action:

-

Check the pH of your solvent. If it is > 7.0, acidify slightly with 0.1N HCl to ensure the nitrogen remains protonated (

).

-

Optimization Protocols

Protocol A: Cosolvent System (High Concentration Stocks)

Best for: Animal dosing (IP/IV) or high-concentration in vitro assays.

Reagents:

-

Ethanol (Absolute)

-

PEG 400 (Polyethylene Glycol)

-

Sterile Water for Injection

Procedure:

-

Weigh the target amount of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl.

-

Predissolve: Add Ethanol (10% v/v) and vortex until a clear syrup forms.

-

Stabilize: Add PEG 400 (30% v/v) and mix thoroughly.

-

Dilute: Slowly add Water (60% v/v) while vortexing.

-

Note: If precipitation occurs, increase PEG 400 ratio to 40% and decrease water.

-

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Preventing precipitation in biological media and improving stability.

Theory: Hydroxypropyl-

Procedure:

-

Prepare a 20% (w/v) HP-

-CD stock solution in water or 10 mM Citrate buffer (pH 5.5). -

Add the Ethyl (R)-4-(piperidin-2-yl)benzoate HCl powder directly to this vehicle.

-

Sonicate for 10–15 minutes at ambient temperature.

-

Filter Sterilize (0.22

PES filter).-

Result: This typically achieves solubility >20 mg/mL and protects the ester from rapid hydrolysis.

-

Comparative Solubility Data

| Solvent System | Solubility Limit (Est.) | Stability (24h) | Recommended Use |

| Pure Water (pH 5.5) | 5–10 mg/mL | Moderate | Short-term in vitro |

| PBS (pH 7.4) | < 1 mg/mL | Poor (Precipitation) | Avoid |

| DMSO | > 100 mg/mL | High | Frozen Stock Storage |

| 20% HP- | > 25 mg/mL | High | In vivo / Long-term |

| 10% EtOH / 30% PEG | 15–20 mg/mL | Moderate | IP/IV Injection |

Decision Logic & Mechanisms (Visualized)

Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on concentration requirements and experimental application.

Figure 2: The Hydrolysis Trap

Caption: Mechanism of instability. The ethyl ester hydrolyzes to the zwitterionic acid, which precipitates or degrades activity.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

- Context: Establishes HP- -CD as the standard for solubilizing lipophilic amine salts.

- Neau, S. H., et al. (2000). The effect of pH and buffer species on the hydrolysis of amino acid esters. Pharmaceutical Development and Technology.

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews. Link

- Context: Explains the "Common Ion Effect" where HCl salts precipit

-

PubChem Compound Summary for CID 56829802 (Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl analogs). National Center for Biotechnology Information. Link

Sources

- 1. quora.com [quora.com]

- 2. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. CAS 1644667-61-7: methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)… [cymitquimica.com]

- 6. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt | C14H20ClNO3 | CID 71751690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Technical Support Center: Piperidinyl Benzoate Salt Removal

Topic: Removal of hydrochloride salt from piperidinyl benzoates (Free-basing) Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Separation Sciences Division

Introduction: The "Stability vs. Basicity" Paradox

Welcome to the technical support guide for handling piperidinyl benzoates. As researchers, you are likely facing a specific chemical paradox when removing the HCl salt from these compounds:

-

The Basicity Requirement: The piperidine nitrogen is highly basic (conjugate acid

). To fully deprotonate the salt and drive the equilibrium to the free base, you typically need a pH > 11. -

The Stability Constraint: The benzoate ester linkage is susceptible to saponification (base-catalyzed hydrolysis). Exposing the molecule to the high pH required for deprotonation risks cleaving the ester, destroying your product and yielding benzoic acid + piperidinol.

This guide provides a "Cold Biphasic" protocol designed to navigate this narrow window, ensuring high recovery without compromising the ester bond.

Module 1: The "Golden Path" Protocol

Method: Cold Biphasic Neutralization Objective: Rapidly partition the free base into the organic phase before hydrolysis can occur.

Reagents Required[1][2][3][4][5][6]

-

Organic Solvent: Dichloromethane (DCM) or Diethyl Ether (

).-

Note: DCM is preferred for solubility; Ether is preferred if you wish to precipitate the free base later.

-

-

Base: 1M Sodium Carbonate (

) or 1M NaOH (use with extreme caution, see Step 2). -

Additives: Saturated Sodium Chloride (Brine).

Step-by-Step Workflow

1. Preparation (Temperature Control)

-

Dissolve the piperidinyl benzoate HCl salt in the minimum amount of distilled water.

-

CRITICAL: Cool this aqueous solution to 0–4°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.

-

Pre-cool your organic solvent and base solution as well.

2. The Biphasic Setup

-

Add the organic solvent (e.g., DCM) to the aqueous salt solution before adding any base.

-

Why? This creates a "safe haven." As soon as a molecule is deprotonated, it will partition into the organic layer, shielding the ester from the aqueous hydroxide ions.

3. Controlled Neutralization

-

While stirring vigorously, add the cold base dropwise.

-

Target pH: 11.0 – 11.5.

-

Monitor: Use a pH probe or paper. Do not exceed pH 12. If using NaOH, add it slowly to avoid local "hotspots" of high alkalinity.

4. Extraction & Separation

-

Shake/stir for 5–10 minutes (keep cold).

-

Re-extract the aqueous layer 2x with fresh cold solvent to capture residual free base.

5. Drying & Isolation

-

Combine organic layers.

-

Wash once with Brine (removes residual water/base).

-

Dry over Anhydrous Sodium Sulfate (

). Avoid -

Filter and evaporate solvent under reduced pressure (keep bath temp < 30°C).

Visualizing the Workflow

The following diagram illustrates the logic flow and decision points during the extraction process.

Caption: Logic flow for the Cold Biphasic Neutralization protocol, highlighting the critical partition step that protects the ester.

Module 2: Troubleshooting Guide

Symptom 1: Low Yield / Recovery of Benzoic Acid

Diagnosis: Ester Hydrolysis (Saponification). Mechanism: The base attacked the carbonyl carbon of the ester instead of just deprotonating the amine. Corrective Actions:

-

Lower Temperature: Ensure all reagents are at 0°C.

-

Reduce pH Exposure: Switch from NaOH to

or -

Speed: Reduce the contact time between the aqueous base and the compound.

Symptom 2: The "Oiling Out" Phenomenon

Diagnosis: The free base is a liquid or low-melting solid. Context: Unlike the HCl salt (which is a crystal lattice), the free base of many piperidinyl benzoates is an oil at room temperature. Corrective Actions:

-

Do not panic. This is often the natural state of the free base.

-

Solidification: If a solid is required, try triturating the oil with cold pentane or hexanes to induce crystallization.

-

Storage: Store the oil under Argon/Nitrogen at -20°C to prevent oxidation of the amine or slow hydrolysis from atmospheric moisture.

Symptom 3: Persistent Emulsions

Diagnosis: Surfactant behavior. Mechanism: The piperidine ring (hydrophobic) and the protonated/deprotonated equilibrium can act like a soap, stabilizing the interface between water and DCM. Corrective Actions:

-

Brine: Add saturated NaCl to the aqueous layer to increase ionic strength (Salting Out).

-

Filtration: Pass the emulsion through a pad of Celite.

-

Time: Allow the mixture to stand for 1-2 hours.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bicarbonate (

Q: Which organic solvent is best? A:

| Solvent | Pros | Cons |

|---|

| DCM (

Q: My product is unstable as a free base. How do I store it?

A: Piperidinyl free bases react with

-

Recommendation: If not using immediately, convert it back to a salt (e.g., Citrate or Fumarate) if you need long-term stability but want to avoid the acidity of HCl.

References

-

PubChem. (2025).[4][5][6] Piperidine: Compound Summary & pKa Data. National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters: Base-Catalyzed Mechanism (Saponification). [Link]

-

ResearchGate. (2015). Protocols for Amine Free-Basing from Hydrochloride Salts. [Link]

-

Syntharise Chemical. (2025). Piprocaine (Piperidinyl Benzoate) Solubility and Handling Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Isolation (Recovery) [chem.ualberta.ca]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidinium benzoate | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidinol, 1-methyl-, benzoate, hydrochloride | C13H18ClNO2 | CID 218206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Handling hygroscopic nature of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl

Technical Support Center: Handling Hygroscopic Ethyl (R)-4-(piperidin-2-yl)benzoate HCl

-

Case ID: T-GEN-HYGRO-088

-

Compound Class: Chiral Amino-Ester Hydrochloride Salt

-

Critical Property: High Hygroscopicity / Hydrolysis Risk

Executive Summary: The "Wet Salt" Paradox

You are likely encountering issues with Ethyl (R)-4-(piperidin-2-yl)benzoate HCl , a critical intermediate in the synthesis of PARP inhibitors like Niraparib.

The Core Problem: This compound presents a dual threat.[1][2]

-

Physical: As a secondary amine hydrochloride salt, it possesses high lattice energy but also high hydration energy, making it aggressively hygroscopic. It will deliquesce (turn into a liquid/goo) if exposed to ambient humidity.

-

Chemical: The presence of the hydrochloride counter-ion means that any absorbed water creates a localized, highly acidic environment on the crystal surface. This acidic moisture catalyzes the hydrolysis of the ethyl ester into the corresponding carboxylic acid, irreversibly degrading your starting material.

This guide provides the protocols to break this cycle.

Part 1: The Moisture-Degradation Cycle (Visualization)

Understanding the mechanism of failure is the first step to prevention. The diagram below illustrates how passive moisture uptake drives active chemical degradation.

Figure 1: The cascade effect where physical moisture absorption triggers chemical hydrolysis.

Part 2: Storage & Handling Protocols

Protocol A: The "Warm-Up" Rule (Storage)

Most degradation occurs not during storage, but immediately after removing the bottle from the fridge.

| Step | Action | Technical Rationale |

| 1 | Store Cold (-20°C) | Lowers kinetic energy, slowing both hydrolysis and oxidation rates. |

| 2 | Desiccant Pack | Store the vial inside a secondary jar containing activated silica gel or P₂O₅. |

| 3 | Equilibration (CRITICAL) | Do NOT open the cold bottle. Allow it to warm to Room Temperature (RT) for 30–60 mins inside a desiccator. |

| 4 | Why? | Opening a cold bottle in humid lab air causes immediate condensation on the crystals (like a cold soda can). This invisible water layer initiates the degradation cycle shown in Fig 1. |

Protocol B: The "Inert Shield" (Weighing)

Weighing is the point of maximum exposure.

-

Ideal Method: Weigh inside a glove box under Nitrogen/Argon atmosphere.

-

Standard Lab Method (Speed Weighing):

-

Flush the headspace of the source bottle with Argon immediately before and after taking a sample.

-

Use a "weighing boat" made of hydrophobic material (antistatic plastic), not paper. Paper absorbs water and transfers it to your salt.

-

Do not return unused solids to the original bottle. This cross-contaminates the dry stock with moisture.

-

Part 3: Remediation (Drying the "Goo")

If your solid has clumped or turned sticky, it contains water. You must dry it gently to avoid thermal decomposition of the ester or loss of HCl.

The Vacuum Oven Protocol:

-

Temperature: Set oven to 40°C – 45°C .

-

Warning: Exceeding 60°C increases the risk of accelerating the hydrolysis you are trying to prevent, especially if the salt is already wet.

-

-

Pressure: High vacuum (< 5 mbar).

-

Desiccant: Place a tray of fresh Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of the oven to act as a water trap.

-

Duration: 12–24 hours.

-

Validation: Check weight loss. If the mass stabilizes, it is dry.

Part 4: Troubleshooting & FAQs

Q1: My reagent has turned into a yellow oil/gum. Is it ruined?

-

Diagnosis: It has likely deliquesced (absorbed enough water to dissolve itself).

-

Action: Check purity via HPLC or NMR.

-

If Purity > 95%: It is salvageable. Dissolve in a small amount of dry Ethanol, evaporate azeotropically with Toluene (to remove water), and recrystallize/precipitate with dry Diethyl Ether or Hexanes.

-

If Purity < 90%: Significant hydrolysis has occurred. You likely have the carboxylic acid impurity. Recrystallization is required to separate the acid (less soluble in certain organics) from the ester.

-

Q2: My reaction yield is calculated as >120%. What happened?

-

Cause: You weighed "wet" starting material.

-

Explanation: If your salt absorbed 20% water by weight, you actually added less reactant than you thought (because part of the mass was water). However, the "yield" calculation assumes you started with pure material.

-

Fix: Always determine the Loss on Drying (LOD) or Water Content (Karl Fischer titration) of hygroscopic starting materials before setting up critical reactions.

Q3: The NMR shows a broad peak around 4-5 ppm that isn't in the reference.

-

Analysis: This is likely exchangeable protons from water (H₂O) or the HCl salt interacting with the solvent.

-

Verification: Add a drop of D₂O to the NMR tube. If the peak disappears or shifts significantly, it is water/acid, not a permanent impurity.

Q4: Can I use a desiccator instead of a vacuum oven?

-

Answer: Only for storage, not for drying.

-

Reasoning: A standard desiccator relies on passive diffusion. It is not strong enough to pull hydration water out of the crystal lattice of a piperidine HCl salt. You need the kinetic drive of heat + vacuum.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).

-

Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. (Source for handling hygroscopic intermediates in drug development).

- Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Principles of gravimetric errors due to hygroscopicity).

-

PubChem. (n.d.). Compound Summary for Ethyl 4-(piperidin-2-yl)benzoate. National Library of Medicine.

Sources

Technical Support Center: Optimizing Recrystallization of Ethyl (R)-4-(piperidin-2-yl)benzoate

Case ID: REC-782-NIR Subject: Process Optimization for Chiral Piperidine Benzoate Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with Ethyl (R)-4-(piperidin-2-yl)benzoate , a critical intermediate in the synthesis of PARP inhibitors like Niraparib . This molecule presents a classic process chemistry challenge: balancing the lipophilicity of the benzoate ester with the polarity and basicity of the secondary amine.

Common failure modes for this crystallization include oiling out (liquid-liquid phase separation), low enantiomeric excess (ee%) upgrade , and ester hydrolysis . This guide moves beyond standard protocols to address the thermodynamic and kinetic drivers of these failures.

Module 1: Solvent System Selection (Thermodynamics)

User Issue: "My product comes out as an oil or a sticky gum instead of a discrete solid."

Root Cause: The "Oiling Out" phenomenon occurs when the metastable zone width (MSZW) is too narrow or when the temperature exceeds the cloud point of the liquid-liquid separation before the crystal nucleation point. This is common for amino-esters with low melting points.

Troubleshooting Protocol

| Solvent System | Role | Application | Risk Factor |

| Isopropyl Acetate (IPAc) / n-Heptane | Primary Recrystallization | Best for Free Base .[1] High recovery yield.[2] | Moderate. Requires precise anti-solvent addition rate to avoid oiling. |

| Ethanol (Abs) / D-Tartaric Acid | Chiral Resolution | Best for ee% Upgrade .[1] Forms diastereomeric salt. | Low. High solubility requires cooling to <0°C for yield. |

| Methanol / MTBE | Polymorph Control | Good for HCl Salts . | High. Fast evaporation can trap impurities. |

The "Oiling Out" Rescue Workflow

If your batch has oiled out, do not cool further (this increases viscosity).

-

Re-heat the mixture until the oil phase redissolves (clear solution).

-

Add Seed Crystals (0.5 - 1.0 wt%) at

. -

Isothermal Aging: Hold temperature for 1-2 hours to allow seed surface growth.

-

Slow Cooling: Ramp down at

.

Module 2: Chiral Purity & Salt Formation (The Resolution)

User Issue: "I have 85% ee, but recrystallization isn't getting me to >99%."

Technical Insight: Recrystallizing the free base is rarely effective for chiral upgrading because the enantiomers often form a solid solution or a racemic compound. You must break the symmetry using a Diastereomeric Salt Formation .

For 2-substituted piperidines, D-Tartaric Acid (or Dibenzoyl-D-tartaric acid) is the industry standard for resolving the (

DOT Diagram: Chiral Upgrade Logic Flow

Caption: Workflow for upgrading enantiomeric excess using diastereomeric salt formation.

Module 3: Impurity Rejection (Chemical Purity)

User Issue: "I am seeing a persistent impurity at RRT 0.85 or 1.1 in HPLC."

Identification:

-

Des-ethyl Impurity (RRT ~0.85): 4-(piperidin-2-yl)benzoic acid.[1]

-

Pyridine Impurity (RRT ~1.1): Ethyl 4-(pyridin-2-yl)benzoate.

-

Cause: Incomplete hydrogenation of the starting material.

-

Removal: This is planar and non-basic compared to the piperidine. It stays in the mother liquor if you crystallize as the HCl salt or Tartrate salt because the pyridine nitrogen is far less basic (

) than the piperidine (

-

Impurity Rejection Protocol (HCl Salt Method)

If chemical purity is the main issue (not chiral), convert to the HCl salt.

-

Dissolve Free Base in Ethyl Acetate (10 vol) .

-

Cool to 0-5°C.

-

Add HCl in Ethanol (1.1 eq) slowly.

-

Critical: Fast addition generates heat

hydrolysis risk.

-

-

The HCl salt of the piperidine precipitates; the pyridine impurity remains largely in the EtOAc mother liquor.

Module 4: Process Control & Filtration

User Issue: "The filtration is extremely slow, and the cake cracks."

Root Cause: Rapid cooling or "crash cooling" generates fines (microscopic crystals) that block filter pores. This is common with piperidine salts which can form needle-like habits.

Optimization Steps

-

Cooling Ramp: Do not exceed

. -

Ostwald Ripening: Once the slurry forms, cycle the temperature (e.g., heat from 20°C to 40°C and back to 20°C) twice. This dissolves fines and deposits them onto larger crystals, improving flowability.

-

Wash Solvent: Use cold (

) anti-solvent (e.g., Heptane) to displace the mother liquor without dissolving the cake.

DOT Diagram: Temperature Control Profile

Caption: Optimal temperature profile to minimize fines and prevent oiling out.

References

-

Jones, P., et al. (2008).[5] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[5] WO Patent 2008084261.[5] Link[1]

-

Wang, Y., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof.[3][4][6][7] US Patent 10,927,095. Link

-

Gould, S. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] (General grounding for piperidine salt selection).

Disclaimer: This guide is for research and development purposes only. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling potent pharmaceutical intermediates.

Sources

- 1. 2408761-26-0|Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate|BLD Pharm [bldpharm.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]

Overcoming steric hindrance in 2-substituted piperidine reactions

<Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Piperidine Reactions

Welcome to the technical support center for chemists and researchers navigating the synthetic challenges posed by 2-substituted piperidines. The piperidine motif is a cornerstone in modern pharmaceuticals, but the introduction of a substituent at the C2 position creates significant steric shielding. This bulkiness can dramatically hinder reactivity at the adjacent nitrogen atom and influence reactions at other positions around the ring, leading to low yields, failed reactions, and unforeseen side products.

This guide is designed to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the mechanistic reasoning behind each troubleshooting step, empowering you to make informed decisions for your specific system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges in a question-and-answer format, focusing on reaction-specific problems.

Category 1: N-Functionalization (Alkylation & Acylation)

The lone pair of the piperidine nitrogen is the primary site for many crucial bond-forming reactions. However, a C2-substituent can act as a "gatekeeper," sterically blocking the approach of electrophiles.

Question 1: My N-alkylation of a 2-alkylpiperidine with a primary alkyl halide is sluggish and gives low yields. Increasing the temperature only leads to decomposition. What's going wrong?

Answer: This is a classic case of steric hindrance slowing down a standard S(_N)2 reaction. The bulky 2-substituent impedes the backside attack of the nitrogen nucleophile on the alkyl halide. At elevated temperatures, instead of promoting the desired reaction, you are likely encouraging side reactions like elimination of the alkyl halide or decomposition of the starting material.

Core Problem: The activation energy for the desired S(_N)2 pathway is too high due to steric clash.

Solutions & Scientific Rationale:

-

Switch to Reductive Amination: This is often the most effective solution. Instead of forcing a direct alkylation, you can react the 2-substituted piperidine with an appropriate aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ with a mild reducing agent. The advantage is that the bond formation is less sterically demanding, and the reaction conditions are generally milder.[1]

-

Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is the reagent of choice because it is selective for the iminium ion over the unreacted aldehyde/ketone, preventing reduction of your carbonyl compound.[1]

-

-

Optimize Direct Alkylation Conditions: If you must use direct alkylation:

-

Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, an alkyl triflate. These are much better leaving groups, which can help lower the activation energy.

-

Change the Base/Solvent System: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF can be effective.[2] The base deprotonates the piperidine, increasing its nucleophilicity. Be cautious and add the alkylating agent slowly to avoid over-alkylation.[1][2]

-

Question 2: I am trying to acylate my 2-arylpiperidine with an acid chloride, but the reaction is incomplete even with a strong base like pyridine. How can I drive this to completion?

Answer: Acylation of hindered secondary amines is notoriously difficult. The tetrahedral intermediate formed during nucleophilic attack on the acyl carbon is sterically congested. Standard bases like pyridine may not be sufficient to activate the amine or neutralize the HCl byproduct effectively.[3][4]

Solutions & Scientific Rationale:

-

Use a More Powerful Acylating Agent:

-

Acid Anhydrides: Symmetrical or mixed anhydrides are often more reactive than acid chlorides and can give better results.[5]

-

Peptide Coupling Reagents: Reagents like HATU, HBTU, or EDC, commonly used in peptide synthesis, are excellent for forming amide bonds under challenging conditions. They work by activating the carboxylic acid partner, making it highly susceptible to nucleophilic attack even by a hindered amine.

-

-

Employ a Catalyst:

-

4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP along with your base (e.g., triethylamine) can dramatically accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.[4]

-

-

Consider Intramolecular Assistance: If your piperidine contains a nearby carboxylic acid group (e.g., alpha to the nitrogen), this can be used to facilitate acylation through the formation of an anhydride intermediate, followed by an acyl group transfer.[6]

| Strategy | Reagents | Key Advantage | Considerations |

| Switch to Reductive Amination | Aldehyde/Ketone, NaBH(OAc)(_3) | Milder conditions, avoids over-alkylation, highly effective for hindered systems.[1] | Requires a carbonyl equivalent of the desired alkyl group. |

| Enhanced Direct Alkylation | Alkyl Iodide or Triflate, NaH, DMF | Uses common reagents, direct conversion. | Risk of elimination and decomposition at high temperatures.[2] |

| Peptide Coupling | Carboxylic Acid, HATU/HBTU, DIPEA | Highly efficient for even very hindered amines. | Reagents can be expensive. |

| Catalytic Acylation | Acid Chloride, Et(_3)N, DMAP (cat.) | Simple, uses common lab reagents, often very effective.[4] | DMAP is toxic; handle with care. |

Category 2: C-C and C-N Bond Formation (Cross-Coupling)

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, but the bulky ligands required can create a sterically crowded catalytic center, which is further challenged by a hindered 2-substituted piperidine substrate.

Question 3: My Buchwald-Hartwig amination between an aryl bromide and a 2-propylpiperidine is failing. I see mostly starting material and some hydrodehalogenation of my aryl bromide. What is the issue?

Answer: This is a common failure mode for Buchwald-Hartwig reactions with hindered secondary amines. The catalytic cycle involves several sterically sensitive steps: oxidative addition, amine binding, deprotonation, and reductive elimination.[7][8]

-

The Problem: The bulky 2-substituent on the piperidine makes it a poor ligand for the palladium center. Furthermore, the final reductive elimination step to form the C-N bond is sterically hindered and slow. The competing β-hydride elimination side reaction can become dominant, leading to the hydrodehalogenated byproduct.[7]

Solutions & Scientific Rationale:

-

Ligand Selection is Critical: The choice of phosphine ligand is the most important variable. You need a ligand that is both bulky enough to promote the reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.

-

First-Line Choice (Biarylphosphines): Use highly hindered, electron-rich biarylphosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed to create a coordinatively unsaturated, reactive palladium center that can accommodate bulky substrates and accelerate the final reductive elimination step.[9][10][11]

-

Avoid Older Ligands: First-generation ligands like P(t-Bu)(_3) or bidentate ligands like BINAP are often less effective for this type of challenging coupling.[7]

-

-

Base and Solvent Optimization:

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[8]

-

Solvent: Anhydrous toluene or dioxane are typically the best solvents.

-

Question 4: I am attempting a Suzuki-Miyaura coupling of a 2-(4-bromophenyl)piperidine with an arylboronic acid, but the yield is poor. How can I improve this?

Answer: While the steric hindrance is now on the electrophile partner, it can still affect the reaction. The bulky piperidine ring can hinder the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step.

Solutions & Scientific Rationale:

-

Use a High-Activity Catalyst System:

-

Palladium Pre-catalyst: Use a modern, well-defined pre-catalyst like [Pd(dppf)Cl(_2)] or a G3/G4 Buchwald pre-catalyst. These form the active Pd(0) species more cleanly and efficiently than simple sources like Pd(OAc)(_2).[9][12]

-

Ligand Choice: As with C-N coupling, bulky, electron-rich phosphine ligands are beneficial. SPhos and XPhos are excellent choices that can accelerate the oxidative addition and transmetalation steps.

-

-

Microwave Irradiation: For sluggish cross-coupling reactions, microwave heating can be highly effective. It allows for rapid heating to high temperatures, which can overcome activation energy barriers and dramatically reduce reaction times from hours to minutes.[10][13]

Decision-Making Workflow for Troubleshooting

When a reaction with a 2-substituted piperidine fails, a systematic approach to troubleshooting is essential. The following flowchart provides a logical pathway for diagnosing and solving the problem.

Caption: Troubleshooting workflow for hindered piperidine reactions.

Frequently Asked Questions (FAQs)

Q: Can protecting groups help overcome steric hindrance? A: Not directly for reactions at the nitrogen, as the nitrogen must be available to react. However, for reactions elsewhere on the piperidine ring, the choice of N-protecting group is crucial. A large N-protecting group (like Boc or a bulky arylsulfonyl group) can sterically block the C2 and C6 positions, potentially directing functionalization to the C3 or C4 positions.[14][15] The choice of protecting group must be strategic, considering its stability and ease of removal.[16]

Q: Are there alternatives to palladium for cross-coupling reactions? A: Yes, nickel-based catalysts are emerging as powerful alternatives, particularly for C-C bond formation.[17] Nickel catalysis can sometimes offer different reactivity and be more cost-effective. Additionally, recent advances in photoredox and electrochemistry are providing new, transition-metal-free pathways for functionalizing these challenging scaffolds.[17][18]

Q: My reaction involves a 2,6-disubstituted piperidine. Do these strategies still apply? A: Yes, but the challenge is significantly amplified. For 2,6-disubstituted systems, the nitrogen is exceptionally hindered. Reductive amination remains a viable strategy for N-alkylation. For acylation and cross-coupling, you will need to employ the most reactive systems available (e.g., HATU for acylation, the most advanced Buchwald-Hartwig catalysts) and expect that extensive optimization of conditions will be necessary. Stereoselective synthesis of these motifs often requires specialized cyclization or directed functionalization strategies.[19][20]

Experimental Protocols

Protocol 1: Robust N-Alkylation of 2-Methylpiperidine via Reductive Amination

This protocol details the N-benzylation of 2-methylpiperidine with benzaldehyde.

Materials:

-

2-Methylpiperidine (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3))

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Step-by-Step Procedure:

-

Dissolve 2-methylpiperidine (1.0 equiv) and benzaldehyde (1.1 equiv) in DCM (approx. 0.2 M concentration).

-

Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO(_3).

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Self-Validation: Confirm product formation by

References

-

Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents (US8895739B2).

-

Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. Available at: [Link]

-

Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. Available at: [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available at: [Link]

-

Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex. Sci-Hub. Available at: [Link]

-

An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction. PubMed. Available at: [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

acylation of amines. Mastering Chemistry Help. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for Efficient Synthesis of Aryl-Substituted N -Heteroarenes Catalyzed by Recyclable N -phenylpiperazine-Palladium(II) complex. ResearchGate. Available at: [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available at: [Link]

-

Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Europe PMC. Available at: [Link]

-

Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. Available at: [Link]

-

[Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. Available at: [Link]

-

Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

-

An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Available at: [Link]

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters (ACS Publications). Available at: [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]

-

Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC (NIH). Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Representative 2‐substituted piperidine containing natural products.. ResearchGate. Available at: [Link]

-

Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines. DiVA. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. acylation of amines [entrancechemistry.blogspot.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. news-medical.net [news-medical.net]

- 18. d-nb.info [d-nb.info]

- 19. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Chiral HPLC Strategies for Piperidinyl Benzoate Resolution

Executive Summary

The Challenge: Piperidinyl benzoates represent a classic "dual-threat" in chiral chromatography. The piperidine ring introduces a basic nitrogen that avidly interacts with residual silanols on the silica support, leading to severe peak tailing. Simultaneously, the benzoate ester moiety adds steric bulk and

The Solution: While traditional coated amylose phases (Chiralpak AD-H) have historically been the "gold standard," recent comparative data suggests that Immobilized Amylose (Chiralpak IA) offers superior robustness and selectivity tuning options for this class of compounds. This guide objectively compares these methodologies, supported by mechanistic insights and representative performance data.

Strategic Framework: Coated vs. Immobilized Phases[1]

The Mechanism of Interaction

To separate piperidinyl benzoate enantiomers, the Chiral Stationary Phase (CSP) must engage in a "three-point interaction" with the analyte:

-

H-Bonding: Between the carbamate N-H or C=O of the CSP and the ester/amine of the analyte.

-

-

-

Steric Inclusion: The piperidine ring fits into the helical groove of the polysaccharide polymer.

Workflow Visualization

The following decision tree outlines the logical flow for method development, prioritizing immobilized phases for their solvent versatility.

Figure 1: Strategic decision tree for separating basic esters. Note the priority given to solvent switching on immobilized phases before changing columns.

Comparative Analysis: The Top Contenders

Option A: Immobilized Amylose (Chiralpak IA)[2][3][4]

-

Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

-

Pros: Solvent versatility. If standard Hexane/IPA fails, you can use Dichloromethane (DCM) or Ethyl Acetate. DCM often alters the helical pitch of the amylose, radically changing selectivity.

-

Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization linkage.

Option B: Coated Amylose (Chiralpak AD-H)

-

Chemistry: Same selector as IA, but physically coated.

-

Pros: Historically the highest success rate for nitrogen-containing heterocycles. Higher efficiency (sharper peaks).

-

Cons: Strictly limited to Alkane/Alcohol mobile phases. Injection solvents like DCM or THF will strip the phase, destroying the column.

Option C: Coated Cellulose (Chiralcel OD-H)

-

Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).[1][2][3][4]

-

Pros: Complementary selectivity. If the "amylose groove" is too loose for the piperidine ring, the "cellulose sheet" structure often provides a tighter fit.

-

Cons: Same solvent restrictions as AD-H.

Experimental Data & Protocol

Standardized Protocol (Self-Validating)

To ensure reproducibility, follow this specific startup protocol. The inclusion of Diethylamine (DEA) is non-negotiable for piperidine derivatives to mask silanols.

-

Preparation: Dissolve 1.0 mg of racemic piperidinyl benzoate in 1.0 mL of Ethanol (HPLC grade).

-

Mobile Phase A (Standard): n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA .

-

Mobile Phase B (Immobilized Only): n-Hexane / Dichloromethane (50:50 v/v) + 0.1% DEA .

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 230 nm (maximizes benzoate absorption).

Representative Performance Data

The following table summarizes typical separation metrics for 3-piperidinyl benzoate analogs based on comparative studies of piperidine esters [1][2][6].

| Parameter | Chiralpak IA (Hex/IPA) | Chiralpak IA (Hex/DCM) | Chiralpak AD-H (Hex/IPA) | Chiralcel OD-H (Hex/IPA) |

| Retention ( | 2.1 | 1.8 | 2.3 | 3.1 |

| Selectivity ( | 1.45 | 1.85 | 1.50 | 1.15 |

| Resolution ( | 3.2 (Baseline) | 5.1 (High) | 3.5 (Baseline) | 1.2 (Partial) |

| Tailing Factor ( | 1.1 | 1.0 | 1.2 | 1.4 |

| Robustness | High | Very High | Low (Solvent risk) | Low (Solvent risk) |

Analysis:

-

AD-H provides excellent separation in standard solvents but risks tailing (

) if the DEA concentration drops. -

IA with DCM (Column 2) often provides superior selectivity (

) because DCM swells the polymer slightly, creating a better "lock-and-key" fit for the benzoate group. -

OD-H struggles with this specific steric profile, showing that the amylose helix (IA/AD) is generally preferred over cellulose for piperidine rings.

Mechanistic & Troubleshooting Insights

The "DEA Effect"

Omitting the basic additive is the most common failure mode. The piperidine nitrogen (

Figure 2: Mechanism of silanol masking by Diethylamine (DEA).

Expert Tip: Sample Solubility

If your piperidinyl benzoate is a salt (e.g., hydrochloride), do not inject it directly into a Normal Phase system.

-

Free Base It: Biphasic extraction (DCM / NaHCO3 aq).

-

In-Situ: If you must inject the salt, increase DEA to 0.5% in the mobile phase to force the equilibrium to the free base form inside the column.

Conclusion & Recommendation

For the separation of piperidinyl benzoate enantiomers:

-

Primary Recommendation: Start with Chiralpak IA . It matches the selectivity of the traditional AD-H column but allows you to switch to DCM/Hexane mobile phases if resolution is insufficient. This "solvent tuning" capability is critical for optimizing the separation of complex esters.

-

Mandatory Condition: Always use 0.1% Diethylamine (DEA) in the mobile phase to prevent peak tailing.

-

Alternative: If IA fails, Chiralpak AD-H is the backup, but strict solvent control is required.

References

-

Daicel Chiral Technologies. (2021).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from

-

Ali, I., et al. (2006). "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[2][3] Link

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

-

BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.Link

-

Kozikowski, A., et al. (n.d.). Development of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine analogs.[6] (Contextual structural data).[7]

Sources

- 1. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 2. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. chiraltech.com [chiraltech.com]

- 6. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

LC-MS/MS Profiling of Piperidinyl Benzoates: A Comparative Guide to Ionization & Fragmentation Strategies

Executive Summary Piperidinyl benzoates represent a critical structural class in pharmaceutical development (e.g., local anesthetics, anticholinergics) and forensic toxicology (e.g., synthetic cocaine analogs, NPS). Their analysis demands a rigorous understanding of gas-phase ion chemistry. This guide objectively compares the performance of Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) platforms for this specific chemical class, elucidating the distinct fragmentation pathways that govern their detection.

Part 1: Structural Dynamics & Ionization Physics

The piperidinyl benzoate core consists of a basic piperidine nitrogen (pKa ~9–10) linked via an ester bond to a phenyl ring. This structure dictates its behavior in the ion source:

-

Protonation Site: Under Electrospray Ionization (ESI) in positive mode, the piperidine nitrogen is the thermodynamically favored site of protonation

. -

Charge Localization: The "mobile proton" model is less applicable here than in peptides; the charge is often sequestered at the tertiary amine, requiring higher collision energies (CE) to induce remote fragmentation (e.g., ester cleavage).

-

Lability: The ester linkage is the "weak link," susceptible to neutral loss of benzoic acid or formation of the benzoyl cation (

105), depending on the internal energy distribution.

Part 2: Comparative Analysis of Analytical Architectures

For researchers choosing between platforms, the "performance" of the analysis depends on the objective: Quantification (Sensitivity) vs. Elucidation (Specificity).

Table 1: Performance Matrix – QqQ vs. Q-TOF for Piperidinyl Benzoates

| Feature | Triple Quadrupole (QqQ) | High-Res Q-TOF | Verdict for Piperidinyl Benzoates |

| Primary Utility | Targeted Quantitation (MRM) | Structural Elucidation / Screening | QqQ for trace bioanalysis; Q-TOF for metabolite ID. |

| Sensitivity | High (fg/mL range) | Moderate to High (pg/mL range) | QqQ is ~10x more sensitive for low-abundance metabolites. |

| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>20,000 FWHM) | Q-TOF is essential for distinguishing isobaric interferences common in biological matrices. |

| Isomer Differentiation | Limited (Relies on RT) | Enhanced (distinct product ion ratios) | Q-TOF allows differentiating regioisomers (2-, 3-, 4-substituted) via precise mass defect analysis of fragments. |

| Scan Speed | Fast (suitable for UHPLC) | Fast (suitable for UHPLC) | Tie. |

Comparative Insight: Ionization Source Selection

-

ESI (Electrospray Ionization): The Gold Standard for piperidinyl benzoates. The basic nitrogen ensures high ionization efficiency in acidic mobile phases.

-

APCI (Atmospheric Pressure Chemical Ionization): Inferior for this class. While APCI handles neutral compounds well, the thermal instability of the ester bond in piperidinyl benzoates can lead to in-source degradation (premature loss of benzoic acid) before the analyte reaches the mass analyzer, complicating spectral interpretation.

Part 3: Elucidation of Fragmentation Pathways[1]

Understanding the specific bond cleavages is vital for designing MRM transitions or interpreting MS2 spectra.

Mechanism 1: Ester Hydrolysis & Cleavage

The most abundant transition usually involves the cleavage of the ester bond.

-

Pathway A: Charge retention on the piperidine ring. Neutral loss of benzoic acid (

). -